molecular formula C15H12F3NO2 B1401836 Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate CAS No. 1311278-62-2

Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate

Cat. No.: B1401836
CAS No.: 1311278-62-2
M. Wt: 295.26 g/mol
InChI Key: FAGZHZADCUWWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group attached to a pyridyl ring, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is often achieved through techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxid

Properties

IUPAC Name

methyl 4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9-7-12(15(16,17)18)8-13(19-9)10-3-5-11(6-4-10)14(20)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGZHZADCUWWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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